molecular formula C19H20N2O3 B2433739 N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886950-15-8

N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

Cat. No. B2433739
CAS RN: 886950-15-8
M. Wt: 324.38
InChI Key: HCXQNRIRFWKOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide, commonly referred to as EPIQ, is a novel compound with potential applications in scientific research. EPIQ is a synthetic compound that was first synthesized in 2014 by a team of chemists at the University of California, Berkeley. Since then, EPIQ has garnered significant attention in the scientific community due to its unique chemical structure and potential for use in various research applications.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

The synthesis of quinazolinyl acetamides has been explored for their analgesic and anti-inflammatory properties. For instance, one study found that novel quinazolinyl acetamides exhibited potent analgesic and anti-inflammatory activities, with certain compounds being identified as more potent than standard treatments like diclofenac sodium. These compounds showed only mild ulcerogenic potential, suggesting a favorable safety profile for potential therapeutic use (Alagarsamy et al., 2015).

Antifungal Activities

Another area of research has been the identification of 2-oxo-morpholin-3-yl-acetamide derivatives as broad-spectrum antifungal agents. These compounds have demonstrated fungicidal activity against Candida species and antifungal activity against Aspergillus species. Optimization led to the discovery of derivatives with broad antifungal activity against various fungi species, including molds and dermatophytes, with in vivo efficacy demonstrated in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Antimicrobial Activities

Research has also been conducted on quinazoline derivatives for their potential antimicrobial properties. Synthesis and characterization of new quinazolines as potential antimicrobial agents have been reported, with newly synthesized compounds screened for antibacterial and antifungal activities against a variety of pathogens. These studies highlight the potential of quinazoline derivatives in contributing to the development of new antimicrobial therapies (Desai et al., 2007).

Cancer Research

In the field of cancer research, novel quinazolinone-based derivatives have been synthesized and evaluated for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their promising role in anti-cancer therapy. One such study described the efficient synthesis of a new derivative and its potent cytotoxic activity against several human cancer cell lines, underscoring its potential as an effective anti-cancer agent (Riadi et al., 2021).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-13-6-8-14(9-7-13)21-18(22)12-24-17-5-3-4-16-15(17)10-11-20-19(16)23/h3-9H,2,10-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXQNRIRFWKOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

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